N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
CAS No.: 450343-62-1
Cat. No.: VC6927689
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450343-62-1 |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.48 |
| IUPAC Name | N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
| Standard InChI | InChI=1S/C21H21N3O3S/c1-14(27-17-6-4-3-5-7-17)21(25)22-20-18-12-28-13-19(18)23-24(20)15-8-10-16(26-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
| Standard InChI Key | ZUEQBSFCILMJOA-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Introduction
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a synthetic organic compound characterized by its unique thieno[3,4-c]pyrazole framework. This structure integrates a thienopyrazole core with functionalized phenoxy and methoxyphenyl groups, offering potential applications in medicinal chemistry due to its structural versatility.
Synthesis Pathway
The synthesis of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide typically involves:
-
Formation of the Thieno[3,4-c]pyrazole Core:
-
Cyclization reactions involving thiophene derivatives and hydrazine derivatives.
-
Use of catalysts to promote regioselectivity.
-
-
Substitution Reactions:
-
Introduction of the phenoxypropanamide moiety through nucleophilic substitution.
-
Incorporation of the methoxyphenyl group via electrophilic aromatic substitution.
-
These steps often require precise control of reaction conditions (temperature, pH) to ensure high yields and purity.
Applications in Medicinal Chemistry
The compound's structure suggests potential bioactivity due to its heterocyclic core and functional groups. Preliminary studies on related thienopyrazoles have indicated:
-
Anti-inflammatory Activity:
-
Anticancer Potential:
-
The presence of electron-donating groups (e.g., methoxy) may enhance interactions with cancer cell targets.
-
-
Antimicrobial Properties:
-
The thienopyrazole scaffold is known for its activity against bacterial strains due to its ability to disrupt microbial enzyme function.
-
Spectroscopic Characterization
Key techniques used for structural elucidation include:
-
NMR Spectroscopy (¹H and ¹³C): Identifies proton environments and carbon frameworks.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Detects functional groups such as amides (C=O stretch) and ethers (C-O stretch).
Crystallography
Single-crystal X-ray diffraction provides detailed insights into bond lengths, angles, and dihedral interactions within the molecule.
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
-
Biological Evaluation:
-
In vitro and in vivo testing is required to confirm bioactivity.
-
-
Structure–Activity Relationship (SAR):
-
Modifications at the methoxy or phenoxy positions could optimize pharmacological properties.
-
-
Toxicity Studies:
-
Comprehensive toxicity profiling is necessary for drug development.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume